molecular formula C21H23N3O3 B12821270 methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate

methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate

Cat. No.: B12821270
M. Wt: 365.4 g/mol
InChI Key: YYKCFFFHGRUDFT-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate is an organic compound with the molecular formula C21H23N3O3 It is a derivative of benzoate and imidazole, featuring a complex structure that includes a methoxy group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate involves multiple steps. One common method includes the reaction of 1-(5-phenyl-1H-imidazol-2-yl)ethanamine with bromoacetic acid methyl ester to form a bromide intermediate. This intermediate is then reacted with 2-methoxy-5-[(aminomethyl)methyl]benzoic acid methyl ester under Suzuki coupling conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-[[1-(4-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate
  • Methyl 2-methoxy-5-[[1-(3-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate

Uniqueness

Methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate is unique due to its specific substitution pattern on the imidazole ring and the benzoate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate

InChI

InChI=1S/C21H23N3O3/c1-14(20-23-13-18(24-20)16-7-5-4-6-8-16)22-12-15-9-10-19(26-2)17(11-15)21(25)27-3/h4-11,13-14,22H,12H2,1-3H3,(H,23,24)

InChI Key

YYKCFFFHGRUDFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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